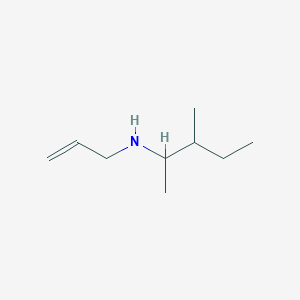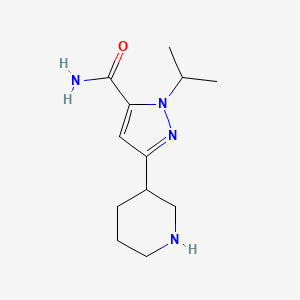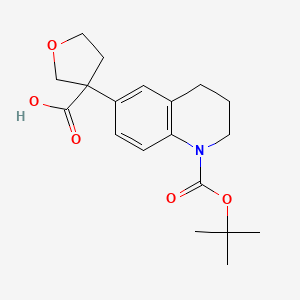
3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)tetrahydrofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)tetrahydrofuran-3-carboxylic acid is a complex organic compound with a molecular formula of C19H27NO6. This compound is notable for its unique structure, which includes a tetrahydrofuran ring and a quinoline derivative. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)tetrahydrofuran-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the Quinoline Derivative: The quinoline derivative is introduced through a series of reactions, including nucleophilic substitution and cyclization.
Protection and Deprotection Steps: The tert-butoxycarbonyl (Boc) group is often used as a protecting group during the synthesis to prevent unwanted reactions. This group is introduced and later removed under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)tetrahydrofuran-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Solvents: Reactions are often carried out in solvents like dichloromethane (DCM), ethanol, or water, depending on the specific reaction requirements.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)tetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)tetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-3-carboxylic acid: This compound shares a similar tetrahydrofuran ring structure but lacks the quinoline derivative.
Tetrahydroquinoline derivatives: These compounds have similar quinoline structures but may differ in the substituents attached to the ring.
Uniqueness
3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)tetrahydrofuran-3-carboxylic acid is unique due to its combination of a tetrahydrofuran ring and a quinoline derivative. This unique structure imparts specific chemical properties and potential biological activities that are not found in other similar compounds.
Properties
Molecular Formula |
C19H25NO5 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-6-yl]oxolane-3-carboxylic acid |
InChI |
InChI=1S/C19H25NO5/c1-18(2,3)25-17(23)20-9-4-5-13-11-14(6-7-15(13)20)19(16(21)22)8-10-24-12-19/h6-7,11H,4-5,8-10,12H2,1-3H3,(H,21,22) |
InChI Key |
GWFJNRSAGRUDDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C3(CCOC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


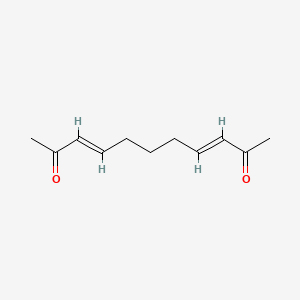
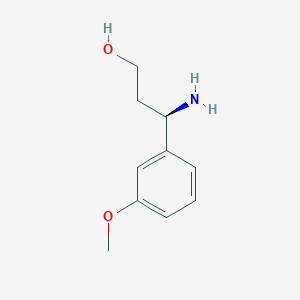
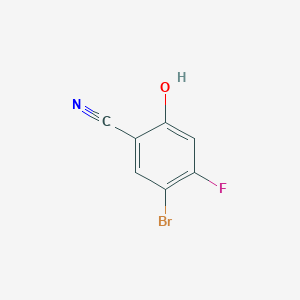
![6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B13335336.png)
![8-Methyl-8-phosphabicyclo[3.2.1]octan-3-one 8-oxide](/img/structure/B13335339.png)
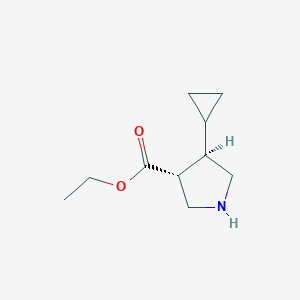
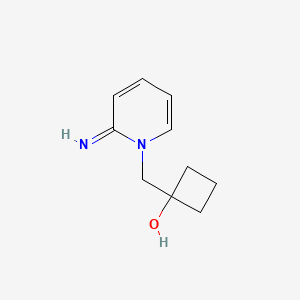
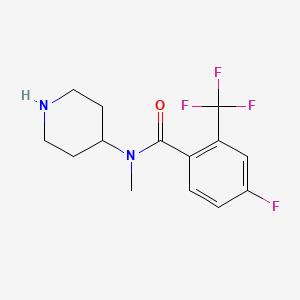
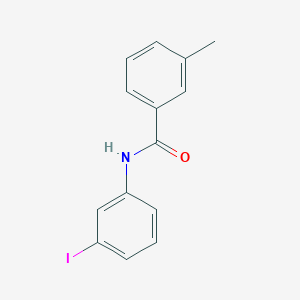
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine](/img/structure/B13335358.png)
![2-[1-(4-Nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13335367.png)

